molecular formula C20H23Cl2N3O2S B280472 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea

1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea

Cat. No.: B280472
M. Wt: 440.4 g/mol
InChI Key: HQEOUNIFEXTGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been found to have potential therapeutic applications in the treatment of cancer and inflammation.

Mechanism of Action

1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea acts as a competitive antagonist of the adenosine A2A receptor. This receptor is known to play a key role in regulating immune responses and is often overexpressed in cancer cells. By inhibiting this receptor, this compound can enhance anti-tumor immune responses and reduce tumor growth.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to enhance anti-tumor immune responses by reducing the suppressive effects of the adenosine A2A receptor on immune cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea is that it has been extensively studied in preclinical models of cancer and inflammation, and has shown promising results. However, one limitation is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans is still unknown.

Future Directions

There are several future directions for research on 1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer and inflammation. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, there is potential to develop new and more potent inhibitors of the adenosine A2A receptor based on the structure of this compound.

Synthesis Methods

1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea can be synthesized using a multi-step process. The first step involves the reaction of 4-cyclopentyloxy-3-methoxybenzyl bromide with 2-(3,5-dichloropyridin-4-yl)ethylamine to form the intermediate compound 1-(2-(4-cyclopentyloxy-3-methoxyphenyl)ethyl)-3-(3,5-dichloropyridin-4-yl)thiourea. This intermediate is then treated with thionyl chloride to form the final product, this compound.

Scientific Research Applications

1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been found to inhibit the adenosine A2A receptor, which is overexpressed in many types of cancer and is known to promote tumor growth and immune suppression. Inhibition of this receptor by this compound has been shown to enhance anti-tumor immune responses and reduce tumor growth in preclinical models of cancer.

Properties

Molecular Formula

C20H23Cl2N3O2S

Molecular Weight

440.4 g/mol

IUPAC Name

1-[2-(4-cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea

InChI

InChI=1S/C20H23Cl2N3O2S/c1-26-18-10-13(6-7-17(18)27-14-4-2-3-5-14)8-9-24-20(28)25-19-15(21)11-23-12-16(19)22/h6-7,10-12,14H,2-5,8-9H2,1H3,(H2,23,24,25,28)

InChI Key

HQEOUNIFEXTGIL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CCNC(=S)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=S)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3

Origin of Product

United States

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